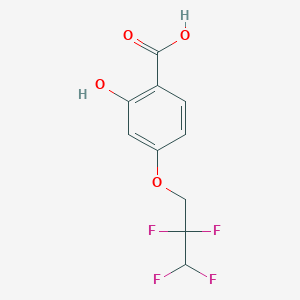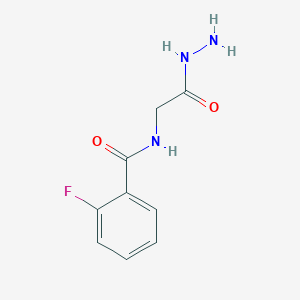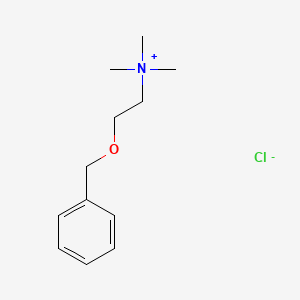
(2-(Benzyloxy)ethyl)trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Benzyloxy)ethyl)trimethylammonium chloride is a quaternary ammonium compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its structure, which includes a benzyloxy group attached to an ethyl chain, further connected to a trimethylammonium chloride moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)ethyl)trimethylammonium chloride typically involves the reaction of benzyl chloride with 2-(trimethylammonium)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(trimethylammonium)ethanol is replaced by the benzyloxy group from benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, facilitating efficient conversion and minimizing by-products.
化学反应分析
Types of Reactions
(2-(Benzyloxy)ethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
(2-(Benzyloxy)ethyl)trimethylammonium chloride finds applications in various scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
作用机制
The mechanism of action of (2-(Benzyloxy)ethyl)trimethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. Additionally, it can interact with proteins, altering their structure and function, which contributes to its antimicrobial properties.
相似化合物的比较
Similar Compounds
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Known for its use in polymer synthesis and as an antimicrobial agent.
Benzyltrimethylammonium chloride: Commonly used as a phase transfer catalyst and in organic synthesis.
Uniqueness
(2-(Benzyloxy)ethyl)trimethylammonium chloride stands out due to its unique benzyloxy group, which imparts distinct chemical reactivity and potential for forming stable complexes with various substrates. This makes it particularly valuable in applications requiring specific interactions with organic molecules.
属性
CAS 编号 |
654651-76-0 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC 名称 |
trimethyl(2-phenylmethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C12H20NO.ClH/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12;/h4-8H,9-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QXZCJJDDXSVNFP-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOCC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


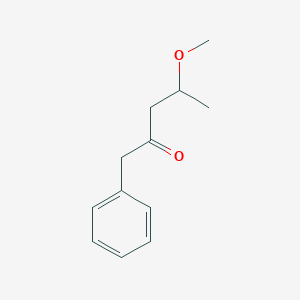
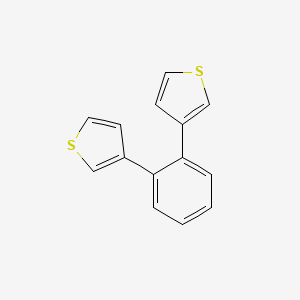
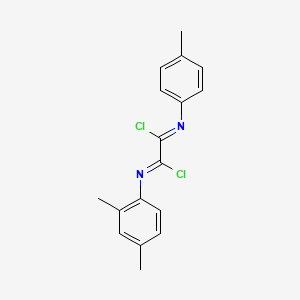
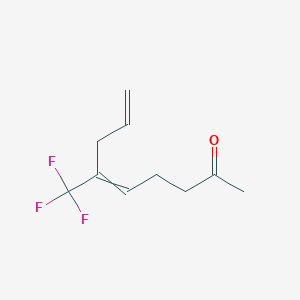
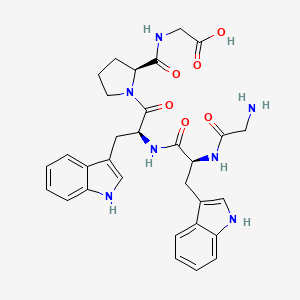

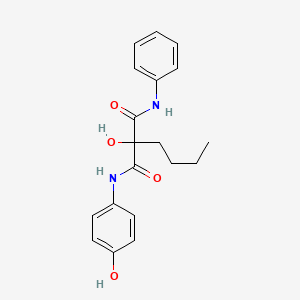
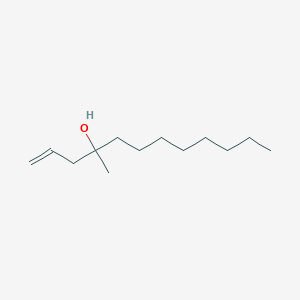
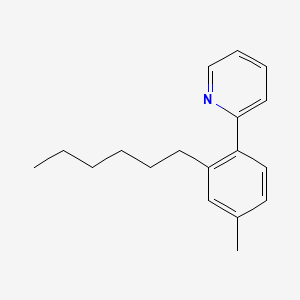
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
